

# Development of VT-1598 Tosylate for Coccidioidomycosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | VT-1598 tosylate |           |
| Cat. No.:            | B15576155        | Get Quote |

### **Executive Summary**

Coccidioidomycosis, a fungal infection endemic to the southwestern United States and parts of Central and South America, presents a significant therapeutic challenge, particularly in its disseminated and meningeal forms. Current antifungal agents are often limited by toxicity, drugdrug interactions, and the need for lifelong therapy. **VT-1598 tosylate** is a novel, orally bioavailable, and highly selective inhibitor of fungal lanosterol  $14\alpha$ -demethylase (CYP51) under development for the treatment of coccidioidomycosis. This technical guide provides a comprehensive overview of the preclinical and early clinical development of VT-1598, summarizing key data and experimental methodologies for researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

VT-1598 is a tetrazole-based antifungal agent that selectively inhibits fungal CYP51, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3] By inhibiting CYP51, VT-1598 disrupts the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.[3][4] A key innovation in the design of VT-1598 is the replacement of the triazole moiety found in many azole antifungals with a tetrazole group.[1][5] This modification confers greater specificity for the fungal CYP51 enzyme over human cytochrome P450 enzymes, thereby reducing the potential for off-target effects and drug-drug interactions.[5][6][7]





Click to download full resolution via product page

Caption: Mechanism of action of VT-1598.

## Preclinical Development In Vitro Activity

VT-1598 has demonstrated potent in vitro activity against both Coccidioides immitis and Coccidioides posadasii.[8] Minimum inhibitory concentration (MIC) values were determined using broth macrodilution according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 standard.[6]

| Organism     | VT-1598 MIC (μg/mL) | Fluconazole MIC (μg/mL) |
|--------------|---------------------|-------------------------|
| C. posadasii | 1[8]                | 16[8]                   |
| C. immitis   | 0.5[8]              | 16[8]                   |



## In Vivo Efficacy in Murine Models of CNS Coccidioidomycosis

The efficacy of VT-1598 has been evaluated in murine models of central nervous system (CNS) coccidioidomycosis caused by both C. posadasii and C. immitis.[6] These studies demonstrated significant improvements in survival and reductions in brain fungal burden compared to vehicle control and, in some cases, the standard-of-care agent fluconazole.[6][8] [9]

In fungal burden studies, mice were treated for 7 days, and brain tissue was collected 24 to 48 hours post-treatment for fungal load assessment.[8][9]

| Study                   | Organism     | Treatment<br>Group                 | Dose<br>(mg/kg/day) | Mean Brain<br>Fungal<br>Burden<br>(log10<br>CFU/g) | P-value vs.<br>Vehicle |
|-------------------------|--------------|------------------------------------|---------------------|----------------------------------------------------|------------------------|
| C. posadasii            | C. posadasii | Vehicle                            | -                   | -                                                  | -                      |
| VT-1598                 | 4            | -                                  | < 0.0001[6]         |                                                    |                        |
| VT-1598                 | 20           | Undetectable<br>in 4/10<br>mice[6] | < 0.0001[6]         |                                                    |                        |
| VT-1161<br>(comparator) | -            | 3.83[6]                            | < 0.0001[6]         |                                                    |                        |
| C. immitis              | C. immitis   | Vehicle                            | -                   | -                                                  | -                      |
| VT-1598                 | -            | Significantly reduced[9]           | -                   |                                                    |                        |
| Fluconazole             | -            | -                                  | -                   | _                                                  |                        |

In survival studies, treatment was administered for 14 days, and mice were monitored for survival.[8][9]



| Study        | Organism     | Treatment<br>Group                     | Dose<br>(mg/kg/day) | Outcome |
|--------------|--------------|----------------------------------------|---------------------|---------|
| C. posadasii | C. posadasii | Vehicle                                | -                   | -       |
| VT-1598      | 3.2          | Significant improvement in survival[6] |                     |         |
| VT-1598      | 8            | Significant improvement in survival[6] |                     |         |
| VT-1598      | 20           | Significant improvement in survival[6] |                     |         |
| C. immitis   | C. immitis   | Vehicle                                | -                   | -       |
| VT-1598      | -            | Significant improvement in survival[9] |                     |         |
| Fluconazole  | -            | -                                      | _                   |         |

### **Experimental Protocols**

Antifungal susceptibility testing was performed by broth macrodilution following the CLSI standard M38-A2.[6] Arthroconidia were adjusted to a starting inoculum of  $1 \times 10^4$  to  $5 \times 10^4$  arthroconidia/ml and added to tubes containing serial 2-fold dilutions of VT-1598 or fluconazole in RPMI 1640 medium.[6] The tubes were incubated at 35°C for 48 hours, and the MIC was recorded as the lowest concentration that resulted in >80% inhibition of growth compared to the drug-free control.[6]

- Animal Models: Swiss-Webster mice (for C. posadasii studies) and ICR mice (for C. immitis studies) were used.[6]
- Infection: Infection was established via intracranial inoculation of arthroconidia.[6][9]



- Treatment: Oral therapy with VT-1598 (formulated in 20% [vol/vol] Cremophor EL), vehicle control, or a positive control (fluconazole or VT-1161) began 48 hours post-inoculation.[6][9] The tosylate salt of VT-1598 was used in the C. immitis studies, with a correction factor of 1.3 applied for dose calculation.[6]
- Endpoints: The primary endpoints were brain fungal burden (at day 7 post-treatment) and survival (monitored for a prespecified period).[8][9]



Click to download full resolution via product page

Caption: Murine model experimental workflow.

## Clinical Development Phase 1 First-in-Human Study



A Phase 1, randomized, double-blind, placebo-controlled, single-ascending dose study was conducted in healthy adult subjects to evaluate the safety and pharmacokinetics of VT-1598. [10]

- Population: Healthy adult volunteers.[10]
- Doses: Single ascending oral doses of 40, 80, 160, 320, and 640 mg.[10]
- Randomization: 3:1 randomization to receive VT-1598 or placebo in each cohort.[10]
- Food Effect: A cohort receiving 160 mg was evaluated in both fasting and fed states.[10]

VT-1598 is metabolized to a primary metabolite, VT-11134.[10]

| Parameter           | VT-1598       | VT-11134 (Metabolite) |
|---------------------|---------------|-----------------------|
| Cmax (ng/mL)        | 31.00 - 279.4 | 27.80 - 108.8         |
| AUC0-last (ng*h/mL) | 116.1 - 4507  | 1140 - 7156           |
| Tmax (h)            | 4 - 5         | 4 - 5                 |
| Half-life (h)       | -             | 103 - 126             |

Data represents the range observed across the 40 mg to 640 mg dose cohorts.[10]

Administration of a 160 mg dose with food resulted in a 44% increase in the Cmax and a 126% increase in the AUC0-last of VT-1598.[10] The exposure of the metabolite, VT-11134, was not significantly affected by food.[10]

No serious adverse events or adverse events leading to early termination were observed in the Phase 1 study.[10] The safety and pharmacokinetic profiles of VT-1598 support its continued clinical development.[10]

#### **Regulatory Status**

VT-1598 has received several designations from the U.S. Food and Drug Administration (FDA) for the treatment of coccidioidomycosis, including:







- Orphan Drug Designation[11]
- Fast Track status[5]
- Qualified Infectious Disease Product (QIDP) designation[5]

#### **Future Directions**

The promising preclinical efficacy and favorable Phase 1 safety and pharmacokinetic data for VT-1598 warrant further investigation in patients with coccidioidomycosis. Future clinical trials will be essential to establish the efficacy and safety of VT-1598 in this patient population and to determine the optimal dosing regimen. The high selectivity of VT-1598 for fungal CYP51 suggests the potential for a wider therapeutic window and a more favorable safety profile compared to existing azole antifungals.





Click to download full resolution via product page

Caption: Clinical development pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. mdpi.com [mdpi.com]

#### Foundational & Exploratory





- 2. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antifungal Wikipedia [en.wikipedia.org]
- 5. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-1134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. malinplc.com [malinplc.com]
- To cite this document: BenchChem. [Development of VT-1598 Tosylate for Coccidioidomycosis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576155#vt-1598-tosylate-development-for-coccidioidomycosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com